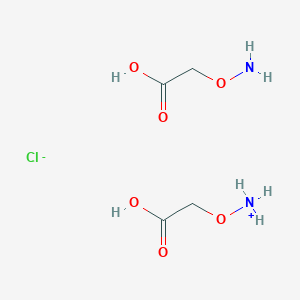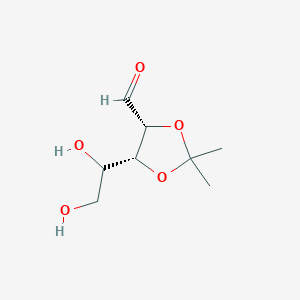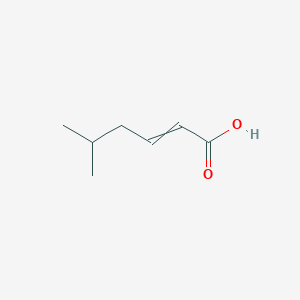
2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride is a chemical compound with the molecular formula C7H11BrCl2N2O. It is commonly used in scientific research and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its high purity and is often utilized as a building block in chemical synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride typically involves the bromination of pyridine derivatives followed by amination and subsequent conversion to the dihydrochloride salt. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, followed by purification steps such as recrystallization or chromatography to achieve high purity. The final product is then converted to the dihydrochloride salt form for stability and ease of handling .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and specific pH levels .
Major Products
The major products formed from these reactions depend on the type of reaction and reagents used. For example, oxidation may yield pyridine oxides, reduction may produce de-brominated compounds, and substitution reactions can result in various substituted pyridine derivatives .
Applications De Recherche Scientifique
2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, affecting their activity and function. The bromine atom in the compound may play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride include:
- 2-(5-Bromopyridin-2-yl)ethanol
- 2-[(3-amino-5-bromopyridin-2-yl)oxy]ethan-1-ol
- 2-Pyridineethanol, β-amino-5-bromo-, hydrochloride (1:2), (βR)-
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both amino and bromopyridinyl groups allows for versatile applications in various fields of research .
Propriétés
Formule moléculaire |
C7H11BrCl2N2O |
|---|---|
Poids moléculaire |
289.98 g/mol |
Nom IUPAC |
2-amino-2-(5-bromopyridin-2-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C7H9BrN2O.2ClH/c8-5-1-2-7(10-3-5)6(9)4-11;;/h1-3,6,11H,4,9H2;2*1H |
Clé InChI |
OISCRERGYJWDJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Br)C(CO)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate](/img/structure/B12440394.png)

![4-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12440407.png)
![ethyl 2-amino-6-propanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B12440415.png)





![[1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B12440448.png)

![1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine](/img/structure/B12440461.png)

